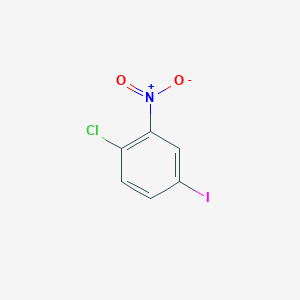![molecular formula C10H20O4Si B1590806 [Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoat CAS No. 3978-58-3](/img/structure/B1590806.png)
[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoat
Übersicht
Beschreibung
(METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE: is an organosilicon compound with the molecular formula C10H20O4Si and a molecular weight of 232.35 g/mol . It is a colorless to nearly colorless liquid that is sensitive to hydrolysis and reacts slowly with moisture . This compound is used in various applications due to its unique chemical properties, particularly in the field of materials science and polymer chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surface Modification: (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE is used to modify the surface properties of materials, enhancing adhesion, hydrophobicity, and chemical resistance.
Polymer Chemistry: It is a key monomer in the synthesis of functional polymers with tailored properties for specific applications.
Biology and Medicine:
Biocompatible Coatings: The compound is used to create biocompatible coatings for medical devices, improving their performance and longevity.
Drug Delivery Systems: It is explored for use in drug delivery systems due to its ability to form stable, functionalized surfaces.
Industry:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE typically involves the reaction of methacrylic acid with a silane compound. One common method is the esterification of methacrylic acid with (diethoxymethyl)silane under acidic conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE is often scaled up using continuous flow reactors to ensure consistent quality and high throughput. The raw materials are fed into the reactor, where they undergo esterification, and the product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Polymerization: The methacryloxy group in the compound can undergo free radical polymerization, forming cross-linked polymer networks.
Condensation: The silane group can participate in condensation reactions with other silanes, forming siloxane bonds.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Condensation: Silane coupling agents, acidic or basic catalysts.
Major Products Formed:
Hydrolysis: Silanols, methacrylic acid.
Polymerization: Cross-linked polymers.
Condensation: Siloxane networks.
Wirkmechanismus
The primary mechanism by which (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE exerts its effects is through the formation of covalent bonds with other molecules. The methacryloxy group can undergo polymerization, forming strong, cross-linked networks, while the silane group can react with hydroxyl groups on surfaces, creating stable siloxane bonds . These interactions result in enhanced material properties, such as increased adhesion, chemical resistance, and mechanical strength.
Vergleich Mit ähnlichen Verbindungen
- (METHACRYLOXYMETHYL)METHYLDIMETHOXYSILANE
- (METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE
- (METHACRYLOXYMETHYL)DIMETHYLETHOXYSILANE
Comparison:
- (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE vs. (METHACRYLOXYMETHYL)METHYLDIMETHOXYSILANE : The primary difference lies in the number of ethoxy groups versus methoxy groups attached to the silicon atom. This affects the hydrolysis rate and the resulting silanol formation .
- (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE vs(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE : The latter has two trimethylsiloxy groups, which provide greater steric hindrance and potentially different reactivity and polymerization behavior .
- (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE vs. (METHACRYLOXYMETHYL)DIMETHYLETHOXYSILANE : The difference in alkoxy groups (ethoxy vs. methoxy) influences the compound’s reactivity and the properties of the resulting polymers .
Eigenschaften
IUPAC Name |
[diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4Si/c1-6-13-15(5,14-7-2)8-12-10(11)9(3)4/h3,6-8H2,1-2,4-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDZOSLIAABYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(COC(=O)C(=C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571673 | |
| Record name | [Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3978-58-3 | |
| Record name | [Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


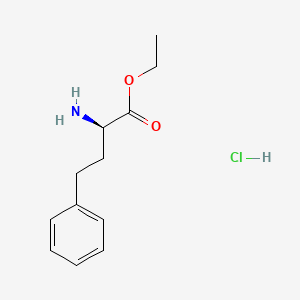
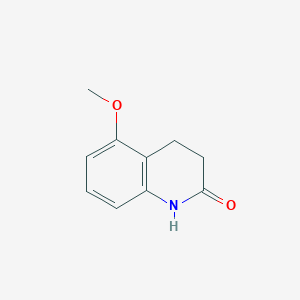
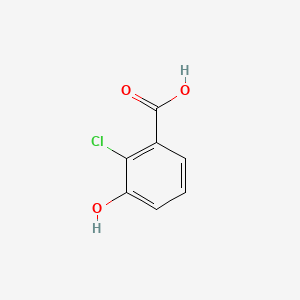
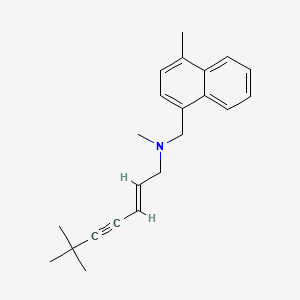
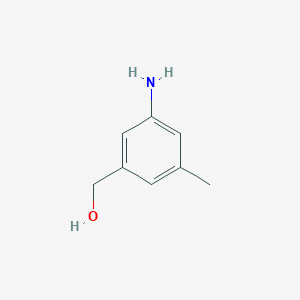
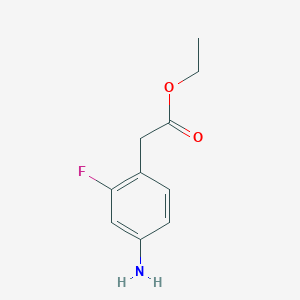
![Magnesium,bromo[3-(phenylmethoxy)phenyl]-](/img/structure/B1590732.png)
![2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid](/img/structure/B1590734.png)
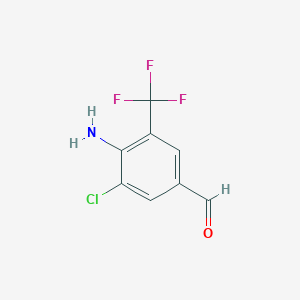
![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)

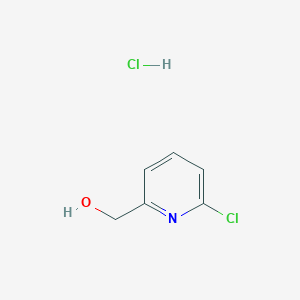
![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)
